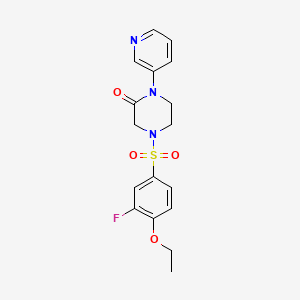

4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a piperazinone derivative characterized by a pyridine ring at position 1 and a substituted benzenesulfonyl group at position 2.

Properties

IUPAC Name |

4-(4-ethoxy-3-fluorophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-2-25-16-6-5-14(10-15(16)18)26(23,24)20-8-9-21(17(22)12-20)13-4-3-7-19-11-13/h3-7,10-11H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNUQUSIWUOWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C17H18FN3O4S

- Molecular Weight : 379.41 g/mol

- CAS Number : 2097862-49-0

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group enhances its ability to inhibit certain enzymes, particularly those involved in metabolic pathways.

Biological Activity Overview

-

Tyrosinase Inhibition :

- Tyrosinase (TYR) is a key enzyme in melanin biosynthesis and has been targeted for the treatment of hyperpigmentation disorders. Compounds similar to 4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one have demonstrated significant inhibitory effects on TYR.

- For instance, studies indicate that related compounds exhibit IC50 values in the low micromolar range, suggesting potent inhibition of TYR activity .

- Antimelanogenic Effects :

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

A recent study focused on the design and synthesis of derivatives based on the piperazine scaffold, revealing that modifications can significantly enhance TYR inhibition. The most effective derivative exhibited an IC50 value of 0.18 µM, making it approximately 100-fold more active than kojic acid, a standard reference compound .

Docking Studies

Molecular docking studies provide insight into the binding modes of these compounds within the active site of TYR. The docking results suggest that the presence of the ethoxy and fluorobenzene groups facilitates strong interactions with key residues in the enzyme's active site, thereby enhancing inhibitory potency.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structural analogs with modifications to the piperazinone core, substituents, or aromatic systems:

Structural and Functional Analysis

- Ethoxy and fluorine substituents may improve solubility and target binding compared to purely lipophilic groups like thiophenyl or methylthiophenyl .

- Heterocyclic Variations: Compounds with isoxazole-thiophene hybrids (e.g., ) offer enhanced π-π stacking interactions but may suffer from reduced bioavailability due to increased molecular weight.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, and how can intermediates be optimized?

- Methodology : Utilize a multi-step approach involving sulfonylation of the benzenesulfonyl chloride intermediate with the piperazinone core. Evidence from structurally similar compounds (e.g., (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one) suggests coupling reactions under anhydrous conditions with catalysts like triethylamine in dichloromethane . Monitor reaction progress via TLC or HPLC (C18 column, 80:20 acetonitrile/water mobile phase). Optimize intermediates by adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (6–12 hours at 0–25°C).

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Employ high-resolution mass spectrometry (HRMS) and / NMR for structural confirmation. For purity, use reversed-phase HPLC (Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Compare NMR chemical shifts to analogous compounds (e.g., δ 8.3–8.5 ppm for pyridinyl protons, δ 1.4 ppm for ethoxy CH) . Purity ≥95% is critical for reproducibility in downstream assays.

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Methodology : Determine solubility in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (PBS at pH 7.4). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hygroscopicity, use dynamic vapor sorption (DVS) analysis. Evidence from piperazinone derivatives suggests sensitivity to light and moisture; store at –20°C under nitrogen .

Advanced Research Questions

Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the sulfonyl and pyridinyl groups as hydrogen-bond acceptors. Validate docking poses with molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories). Compare binding affinities to analogs (e.g., 4-fluorophenyl vs. ethoxy substitutions) .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

- Methodology : Standardize assay conditions (e.g., cell line provenance, passage number, and serum concentration). For IC discrepancies in enzymatic assays, validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Analyze batch-to-batch variability via LC-MS to rule out degradation . Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability.

Q. How can crystallographic data inform the conformational flexibility of the piperazin-2-one core?

- Methodology : Obtain single crystals via slow evaporation (acetonitrile/water, 4:1). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Compare torsion angles (e.g., N–C–C–O in the piperazinone ring) to related compounds (e.g., 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone, which has a planar sulfonyl group ). Refine thermal displacement parameters to assess dynamic behavior.

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodology : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify off-target interactions. Use CRISPR-Cas9 knockouts of suspected off-target genes in cell models. For in vivo toxicity, conduct metabolite profiling (LC-MS/MS) to detect reactive intermediates. Dose-response studies (0.1–10 µM) combined with transcriptomics (RNA-seq) can identify pathway-specific effects .

Methodological Notes

- Synthesis Optimization : Evidence from structurally related compounds highlights the importance of protecting-group strategies (e.g., tert-butoxycarbonyl for piperazine amines) to prevent side reactions .

- Data Reproducibility : Cross-validate spectral data with public databases (PubChem, ChemSpider) but avoid unreliable sources like BenchChem .

- Crystallography : Refer to Acta Crystallographica Section E protocols for structure refinement and validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.